![molecular formula C21H17FN2O4 B15174278 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-](/img/structure/B15174278.png)
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)-
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- is a complex organic compound with the molecular formula C21H17FN2O4 This compound is characterized by its unique structure, which includes an oxazolidinedione ring and a fluorinated naphthalene moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- typically involves multiple steps, starting from readily available precursors. The general synthetic route includes:
Formation of the Oxazolidinedione Ring: This step involves the cyclization of appropriate precursors under controlled conditions to form the oxazolidinedione ring.
Introduction of the Fluorinated Naphthalene Moiety: This step involves the coupling of a fluorinated naphthalene derivative with the oxazolidinedione intermediate.
Final Functionalization:
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This typically includes the use of advanced catalytic systems, optimized reaction conditions, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: The compound can undergo substitution reactions, particularly at the fluorinated naphthalene moiety, to introduce different substituents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.
Substitution: Halogenating agents or nucleophiles can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:
Binding to Enzymes: It can inhibit or activate enzymes involved in various biochemical pathways.
Interacting with Receptors: The compound may bind to specific receptors on cell surfaces, modulating cellular responses.
Modulating Gene Expression: It can influence the expression of genes involved in disease processes.
Vergleich Mit ähnlichen Verbindungen
2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- can be compared with other similar compounds, such as:
Dimethadione: Another oxazolidinedione derivative with anticonvulsant properties.
Ethadione: Similar in structure but with different substituents, used as an anticonvulsant.
Paramethadione: Another related compound with similar therapeutic applications.
The uniqueness of 2,4-Oxazolidinedione, 5-[6-(8-fluoro-2-naphthalenyl)-1,2-dihydro-2-oxo-3-pyridinyl]-5-(1-methylethyl)- lies in its specific structural features and the presence of the fluorinated naphthalene moiety, which may confer unique biological activities and chemical reactivity.
Eigenschaften
Molekularformel |
C21H17FN2O4 |
|---|---|
Molekulargewicht |
380.4 g/mol |
IUPAC-Name |
5-[6-(8-fluoronaphthalen-2-yl)-2-oxo-1H-pyridin-3-yl]-5-propan-2-yl-1,3-oxazolidine-2,4-dione |
InChI |
InChI=1S/C21H17FN2O4/c1-11(2)21(19(26)24-20(27)28-21)15-8-9-17(23-18(15)25)13-7-6-12-4-3-5-16(22)14(12)10-13/h3-11H,1-2H3,(H,23,25)(H,24,26,27) |
InChI-Schlüssel |
HBIUBRAEDHJWRD-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)C1(C(=O)NC(=O)O1)C2=CC=C(NC2=O)C3=CC4=C(C=CC=C4F)C=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


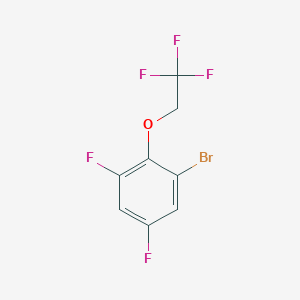
![1-(3-Methylimidazo[2,1-b][1,3]thiazol-2-yl)ethanol](/img/structure/B15174201.png)
![1H-Pyrazolo[3,4-d]pyrimidin-4-amine, 3-[2-[(2-methoxyphenyl)methyl]-1H-benzimidazol-6-yl]-1-[trans-4-(4-methyl-1-piperazinyl)cyclohexyl]-](/img/structure/B15174211.png)
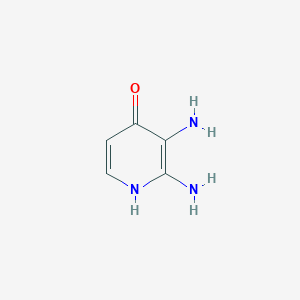
![tert-butyl N-[(3S)-1-(2-methoxyethyl)-2-oxo-pyrrolidin-3-yl]carbamate](/img/structure/B15174224.png)
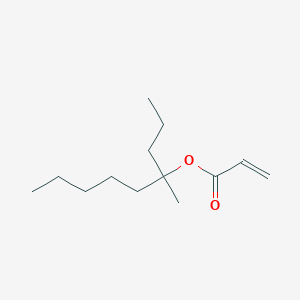
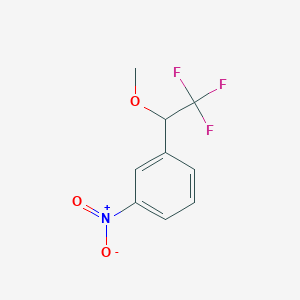
![2-(2-Aminophenoxy)-5-([1,3]thiazolo[5,4-d]pyrimidin-2-yl)benzonitrile](/img/structure/B15174248.png)
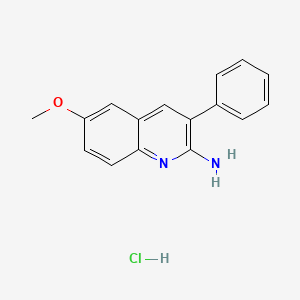
![4'-Heptyl-2-methyl[1,1'-biphenyl]-4-carboxylic acid](/img/structure/B15174279.png)
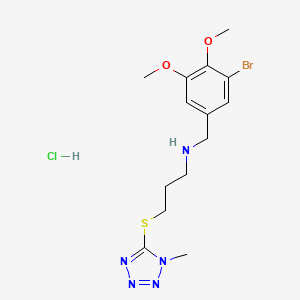
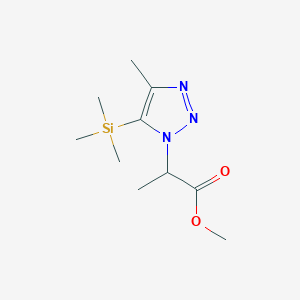

![4-[1-Butyl-7-(Trifluoromethyl)-1h-Indazol-3-Yl]benzene-1,3-Diol](/img/structure/B15174292.png)
